Buffering Efficiency: pKa Proximity Advantage of Disodium dl-Malate Hydrate Over Sodium Citrate in Fruit Preservation
Disodium dl-malate hydrate (derived from malic acid) exhibits a pKa₁ of 3.40, which is closer to the target preservation pH window of 3.2–3.6 for high-methoxyl pectin gelation and preservative activation compared to sodium citrate (pKa 3.13) [1]. A buffer functions most effectively when the target pH approximates its pKa value; therefore, sodium malate provides stronger, more resilient buffering capacity in this critical zone, resisting pH drift more effectively than citrate [1].
| Evidence Dimension | First acid dissociation constant (pKa₁) and optimal buffering pH range |
|---|---|
| Target Compound Data | pKa₁ = 3.40 (malic acid derived); optimal buffering range pH 3.2–3.6 |
| Comparator Or Baseline | Sodium citrate: pKa₁ = 3.13 (citric acid derived) |
| Quantified Difference | Sodium malate pKa₁ is 0.27 units higher than sodium citrate pKa₁ |
| Conditions | Aqueous solution at 25°C; pKa values for parent acids from dissociation constant determinations |
Why This Matters
This pKa advantage enables formulators to achieve stable pH control with reduced buffer quantity or preservative load, directly impacting cost and clean-label compliance.
- [1] ChemTradeAsia. Sodium Malate as a pH Control Solution for Stable Fruit Preparations. 2026. View Source
